Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol structure
14575-41-8 structure
Productnaam:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
CAS-nummer:14575-41-8
MF:C12H15N3O4
MW:265.265202760696
CID:228303
PubChem ID:228106

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
    • 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
    • 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
    • 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
    • AC1L5FZA
    • AC1Q4WP3
    • AC1Q7BP3
    • ChemDiv2_002412
    • D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
    • D-Arabino-hexose-(glucose)-phenylosotriazol
    • D-Glucose-phenylosotriazol
    • D-Lyxo-hexose-(galactose)-phen
    • L-Xylo-hexose-(sorbose)-phenylosotriazol
    • NSC20721
    • 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
    • NSC-243483
    • NSC-20721
    • 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
    • SMR000109147
    • EU-0020028
    • MLS002638738
    • NSC405918
    • CHEMBL1900682
    • Z57044256
    • HMS1375N14
    • NSC46393
    • Cambridge id 7031932
    • NSC-405917
    • NSC405917
    • NSC-46393
    • EN300-11410
    • 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
    • HMS3086J03
    • NSC243483
    • DTXSID90281200
    • 14575-41-8
    • 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
    • 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
    • NSC-405918
    • CCG-4990
    • Oprea1_609277
    • AKOS000117402
    • AKOS016881521
    • Inchi: InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
    • InChI-sleutel: JNMUJXXKLZFAIT-UHFFFAOYSA-N
    • LACHT: OCC(C(C(C1C=NN(C2C=CC=CC=2)N=1)O)O)O

Berekende eigenschappen

  • Exacte massa: 265.10635
  • Monoisotopische massa: 265.10625597g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 276
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.8
  • Topologisch pooloppervlak: 112Ų

Experimentele eigenschappen

  • PSA: 111.63
  • LogboekP: -0.98520

1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-11410-0.1g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95.0%
0.1g
$98.0 2025-03-21
Enamine
EN300-11410-5.0g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95.0%
5.0g
$1075.0 2025-03-21
Enamine
EN300-11410-1g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95%
1g
$371.0 2023-10-26
1PlusChem
1P001DUT-250mg
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
14575-41-8 95%
250mg
$231.00 2024-06-20
1PlusChem
1P001DUT-500mg
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
14575-41-8 95%
500mg
$386.00 2024-06-20
Enamine
EN300-11410-0.05g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95.0%
0.05g
$66.0 2025-03-21
Enamine
EN300-11410-0.25g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95.0%
0.25g
$142.0 2025-03-21
Enamine
EN300-11410-0.5g
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
14575-41-8 95.0%
0.5g
$271.0 2025-03-21
1PlusChem
1P001DUT-50mg
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
14575-41-8 95%
50mg
$140.00 2024-06-20
1PlusChem
1P001DUT-1g
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
14575-41-8 95%
1g
$521.00 2024-06-20
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